molecular formula C10H20ClNO2 B6309055 2-Amino-3-cycloheptylpropanoic acid hydrochloride CAS No. 499158-67-7

2-Amino-3-cycloheptylpropanoic acid hydrochloride

Cat. No.: B6309055
CAS No.: 499158-67-7
M. Wt: 221.72 g/mol
InChI Key: IRYFVVIIPWXKCT-UHFFFAOYSA-N
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Description

This product is 2-Amino-3-cycloheptylpropanoic acid hydrochloride, provided as a powder and stored at room temperature . The compound has a molecular formula of C10H20ClNO2 and a molecular weight of 221.73 g/mol . One of its known identifiers is the CAS registry number 1461689-20-2 . Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses. The detailed research applications and mechanism of action for this specific non-proteinogenic amino acid analog are not fully detailed in the current literature, but it serves as a valuable building block in organic synthesis and biochemical research.

Properties

IUPAC Name

2-amino-3-cycloheptylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFVVIIPWXKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with cycloheptanone , a seven-membered cyclic ketone, which serves as the foundational building block. Cycloheptanone is commercially available but can also be synthesized via cyclization of heptanedioic acid or through Friedel-Crafts acylation protocols. Its reactivity in nucleophilic additions and condensations makes it ideal for subsequent amination steps.

Reductive Amination

Reductive amination is employed to introduce the amino group onto the cycloheptyl framework. In a typical procedure:

  • Cycloheptanone is reacted with ammonia or a primary amine (e.g., benzylamine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) .

  • The reaction is conducted in a polar aprotic solvent (e.g., methanol or ethanol) at temperatures ranging from 25°C to 60°C for 12–24 hours.

  • The intermediate cycloheptylamine is isolated via vacuum distillation or column chromatography.

Example Conditions

ParameterValue
SolventMethanol
Temperature40°C
Reaction Time18 hours
Yield75–85%

Esterification and Functionalization

The amino intermediate is subsequently functionalized with a propanoic acid moiety through Michael addition or alkylation :

  • Cycloheptylamine is treated with acrylic acid esters (e.g., methyl acrylate) in the presence of a base such as triethylamine .

  • The reaction proceeds via nucleophilic attack at the α,β-unsaturated ester, forming 3-cycloheptylpropanoic acid ester .

Key Considerations

  • Solvent Selection : Toluene or dichloromethane is preferred to stabilize the intermediate enolate.

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances reaction rates by acid catalysis.

Hydrolysis and Acidification

The ester intermediate undergoes alkaline hydrolysis to yield the free carboxylic acid:

  • The ester is refluxed with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water-alcohol mixture (e.g., methanol/water).

  • Post-hydrolysis, the solution is acidified with hydrochloric acid (HCl) to precipitate the 3-cycloheptylpropanoic acid .

Optimization Data

ParameterValue
NaOH Concentration2–3 M
Temperature60–70°C
Reaction Time2–3 hours
Yield88–92%

Hydrochloride Salt Formation

The final step involves converting the free amino acid to its hydrochloride salt:

  • The amino acid is dissolved in anhydrous ethanol or diethyl ether .

  • Hydrogen chloride gas is bubbled through the solution, or concentrated HCl is added dropwise.

  • The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity Enhancement

  • Recrystallization from ethanol/water mixtures improves crystallinity.

  • Final purity is verified via HPLC (>98%) and melting point analysis (observed: 210–215°C).

Stereochemical Control

The stereochemistry at the α-carbon (C2) is critical for biological activity. Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis :

  • Chelate-Enolate Claisen Rearrangement : A method adapted from the synthesis of related cyclopropyl amino acids ensures (2S)-configuration with >90% enantiomeric excess (ee).

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of the ester intermediate, achieving ee values of 85–95%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Reductive AminationHigh scalabilityRequires toxic cyanoborohydride75–85
Claisen RearrangementExcellent stereocontrolMulti-step, costly reagents60–70
Enzymatic ResolutionEco-friendly, mild conditionsLower throughput50–65

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat and mass transfer during exothermic steps like reductive amination. Process Analytical Technology (PAT) monitors reaction progress in real-time, reducing impurities. Solvent recovery systems (e.g., distillation columns ) minimize waste and costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cycloheptylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-cycloheptylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-cycloheptylpropanoic acid hydrochloride with four analogous hydrochlorides, emphasizing structural differences, physicochemical properties, and functional implications.

Substituent Ring Size: Cycloheptyl vs. Cyclohexyl

  • (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride (CAS 151899-07-9): Molecular Formula: C₉H₁₈ClNO₂ Molecular Weight: 207.70 Key Properties:
  • Cyclohexyl substituent (6-membered ring) reduces steric hindrance compared to cycloheptyl.
  • Hazard statements (H302, H315, H319, H335) suggest oral toxicity and irritancy .

    • Implications : Smaller ring size may improve aqueous solubility but reduce membrane permeability relative to the cycloheptyl analog.
  • This compound (hypothetical data): Molecular Formula: C₁₀H₂₀ClNO₂ (calculated) Molecular Weight: ~233.73 Key Differences:

Unsaturated vs. Saturated Cyclic Substituents

  • 2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate Hydrochloride (): Features a cyclohexene (unsaturated) ring and ester functional groups. Implications: The unsaturated ring may increase reactivity (e.g., susceptibility to oxidation) and alter electronic properties compared to saturated cycloalkyl analogs.

Functional Group Variations: Esters vs. Carboxylic Acids

  • Ethyl 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride (): Molecular Formula: C₉H₁₈ClNO₄S Molecular Weight: 271.76 Key Features:
  • Ester and sulfanyl groups introduce metabolic liability (e.g., ester hydrolysis in vivo) and polarity.

    • Contrast : Unlike the carboxylic acid in the target compound, esters may improve oral bioavailability but require enzymatic activation .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Substituent Type Functional Groups Key Properties/Applications
2-Amino-3-cycloheptylpropanoic acid HCl C₁₀H₂₀ClNO₂ 233.73 (calc) Cycloheptyl (7-membered) Amino, Carboxylic acid High lipophilicity, potential CNS activity
(R)-2-Amino-3-cyclohexylpropanoic acid HCl C₉H₁₈ClNO₂ 207.70 Cyclohexyl (6-membered) Amino, Carboxylic acid Toxicity hazards (H302, H315, etc.)
Ethyl 2-amino-3-[(ethoxy-oxoethyl)sulfanyl]propanoate HCl C₉H₁₈ClNO₄S 271.76 Ethoxy-oxoethyl sulfanyl Ester, Sulfur, Amino Metabolic instability (ester hydrolysis)
Methyl 3-amino-2,2-dimethylpropanoate HCl C₆H₁₂ClNO₂ 165.62 (calc) Branched methyl Ester, Amino Steric hindrance, limited solubility

Research Findings and Implications

  • Cycloalkyl Substituents : Larger rings (e.g., cycloheptyl) enhance lipophilicity, favoring blood-brain barrier penetration but may complicate formulation due to poor aqueous solubility.
  • Functional Groups : Carboxylic acids (as in the target compound) offer direct ionization, improving water solubility, whereas esters require metabolic activation.

Biological Activity

2-Amino-3-cycloheptylpropanoic acid hydrochloride (CAS No. 2126162-89-6) is a chemical compound characterized by its unique structure, which includes an amino group and a cycloheptyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula: C10H20ClNO2
  • Molecular Weight: 221.73 g/mol
  • IUPAC Name: 3-amino-2-cycloheptylpropanoic acid;hydrochloride

Synthesis

The synthesis typically involves the reaction of cycloheptanone with a suitable amine and a propanoic acid derivative. The reaction conditions may include strong acids or bases to facilitate the formation of the desired product. The optimization of these conditions is crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, leading to modulation of enzymatic activity or receptor function.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to amino acid neurotransmitters.
  • Antioxidative Properties: Preliminary studies suggest that it may exhibit antioxidative activity, which could be beneficial in preventing oxidative stress-related cellular damage.

Comparative Biological Activity

A comparison of this compound with similar compounds reveals distinct biological profiles. Its unique cycloheptyl structure contributes to its specific interactions within biological systems.

Compound NameBiological ActivityUnique Properties
This compoundModulation of neurotransmitters; antioxidative effectsCycloheptyl ring enhances interaction
Other Cycloalkyl Amino AcidsVaries; often less specificDifferent ring structures

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Interaction:
    • A study investigated the compound's ability to influence glutamate receptors, suggesting a potential role in neuroprotection and cognitive enhancement.
  • Antioxidative Activity Assessment:
    • Research demonstrated that this compound could reduce oxidative stress markers in cellular models, indicating its potential as an antioxidative agent .
  • Enzyme Interaction Studies:
    • Investigations into enzyme kinetics revealed that this compound could act as an inhibitor or modulator for specific metabolic enzymes, highlighting its relevance in metabolic pathway studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-3-cycloheptylpropanoic acid hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cycloheptane derivatives as starting materials. A common route includes:

  • Step 1 : Functionalization of cycloheptane to introduce a propanoic acid backbone via alkylation or carboxylation.
  • Step 2 : Amidation or reductive amination to introduce the amino group.
  • Step 3 : Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol).
    Key conditions include controlled pH (6–8) during amination and low-temperature crystallization for purification . Solvent choice (e.g., ethanol vs. methanol) impacts reaction kinetics and purity .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and cycloheptyl group integration. For example, cycloheptyl protons appear as multiplet signals between δ 1.4–2.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₀H₂₀ClNO₂: calc. 246.12, observed 246.11) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95% for research-grade material) .

Q. How does the cycloheptyl moiety influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrophobic cycloheptyl group reduces aqueous solubility. For in vitro assays:

  • Solubilization : Use DMSO (≤5% v/v) or cyclodextrin-based carriers.
  • Stability : Perform pH-dependent stability studies (e.g., 4–8 pH range) via LC-MS to track degradation products like deaminated derivatives .

Advanced Research Questions

Q. How can stereochemical purity (e.g., enantiomeric excess) be ensured during synthesis, and what techniques validate it?

  • Methodological Answer :

  • Chiral Catalysis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Validation : Polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent) quantifies enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known inhibitors) and replicate under identical buffer/pH conditions.
  • Meta-Analysis : Compare structural analogs (e.g., cyclohexyl vs. cycloheptyl derivatives) to isolate steric/electronic effects .
  • Molecular Docking : Validate target binding modes using software like AutoDock Vina to explain potency variations .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester derivatives).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .

Q. How can computational tools predict the compound’s interaction with non-target proteins to assess off-risk?

  • Methodological Answer :

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with off-target ligands (e.g., GPCRs).
  • Proteome Screening : SwissTargetPrediction or SEA databases rank potential off-targets based on structural similarity .

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